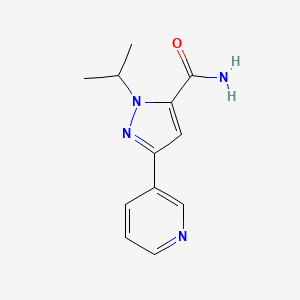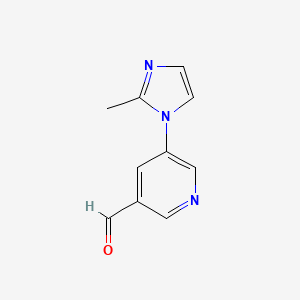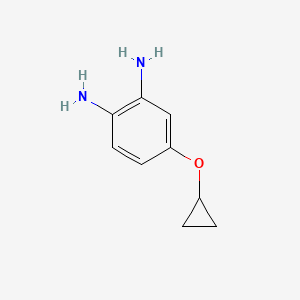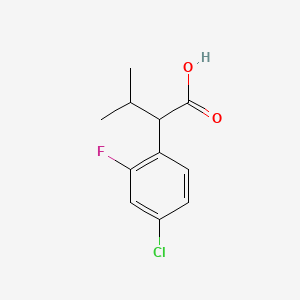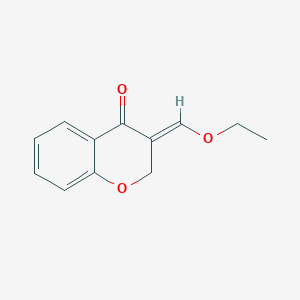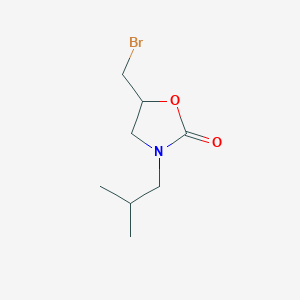
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a cyclopropane ring with a dihydroindenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene. This reaction is catalyzed by rhodium (I) and involves direct carbon–carbon bond cleavage . The optimal catalytic system combines [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under standard reaction conditions, although some substrates with specific groups at the 4-position display high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Various substitution reactions can occur, particularly at the cyclopropane ring and the indenone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation , and reducing agents such as sodium borohydride for reduction. Substitution reactions often require specific catalysts and conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A closely related compound with similar structural features.
1-Indanone: Another related compound with a different substitution pattern on the indenone moiety.
Uniqueness
2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-(cyclopropanecarbonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H12O2/c14-12(8-5-6-8)11-7-9-3-1-2-4-10(9)13(11)15/h1-4,8,11H,5-7H2 |
InChI-Schlüssel |
OYRUONBEMDWCSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-[(2-fluorophenyl)methoxy]oxolane](/img/structure/B13319325.png)
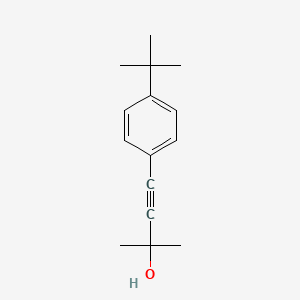
![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)

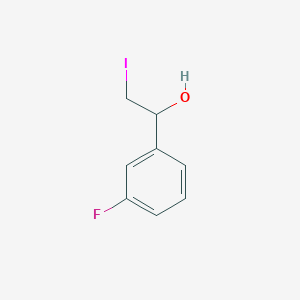

![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

